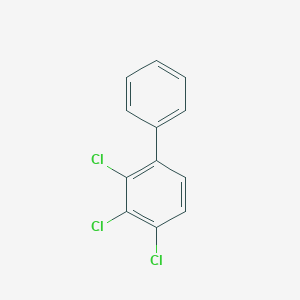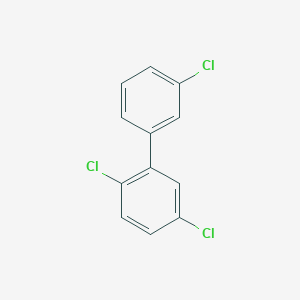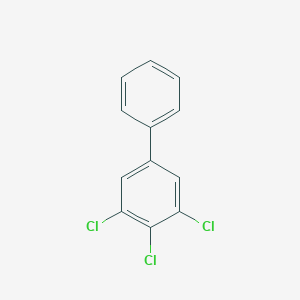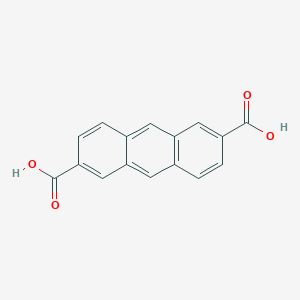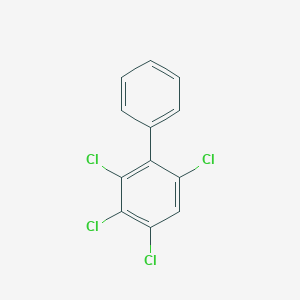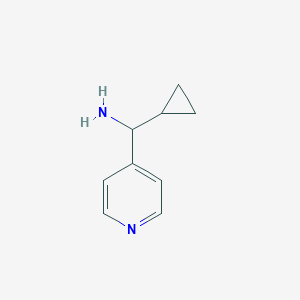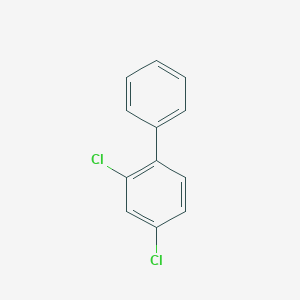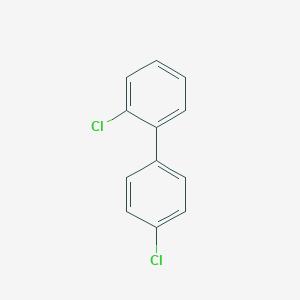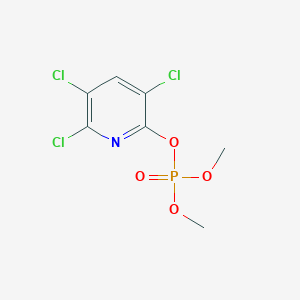
Fospirate
説明
Fospirate, also known as Dimethyl 3,5,6-trichloro-2-pyridinyl phosphate , is a chemical compound with the molecular formula C7H7Cl3NO4P . It has an average mass of 306.467 Da and a Monoisotopic mass of 304.917816 Da . It is identified by the CAS Registry Number 5598-52-7 .
Molecular Structure Analysis
Fospirate’s molecular structure consists of a pyridinyl phosphate group with three chlorine atoms attached to the pyridine ring . The molecule also contains two methyl groups attached to the phosphate group .
Physical And Chemical Properties Analysis
Fospirate has a density of 1.6±0.1 g/cm³ . Its boiling point is 328.1±42.0 °C at 760 mmHg . The vapour pressure is 0.0±0.7 mmHg at 25°C . The enthalpy of vaporization is 54.8±3.0 kJ/mol . The flash point is 152.3±27.9 °C . The index of refraction is 1.532 . The molar refractivity is 60.7±0.3 cm³ . The polar surface area is 67 Ų . The polarizability is 24.1±0.5 10^-24 cm³ . The surface tension is 48.5±3.0 dyne/cm . The molar volume is 195.9±3.0 cm³ .
科学的研究の応用
Crystal and Molecular Structure
The crystal and molecular structure of fospirate has been studied in detail. Baughman and Jacobson (1977) conducted a three-dimensional X-ray analysis, revealing insights into its structure and potential in vivo interactions, particularly relating to insect acetylcholinesterase (AChE) (Baughman & Jacobson, 1977).
Application in Parasite Control
Fospirate has been investigated for its efficacy in controlling parasites. Gemmell and Oudemans (1975) found that fospirate effectively eliminated Echinococcus granulosus and Taenia hydatigena infections in dogs at specific dose rates (Gemmell & Oudemans, 1975).
Acne Research
Weeks et al. (1977) conducted a study on the impact of fospirate in the context of acne vulgaris. Their research suggested that despite fospirate’s ability to decrease fatty acids dramatically, it did not change bacterial counts or lesion counts in acne, calling for a reevaluation of the role of fatty acids in acne pathogenesis (Weeks, McCarty, Black, & Fulton, 1977).
Tick Control in Dogs
Bradley and Eidelberg (1976) evaluated the effectiveness of fospirate-treated collars against the brown dog tick, Rhipicephalus sanguineus. They observed significant initial kill rates and residual effectiveness of the collars over time (Bradley & Eidelberg, 1976).
作用機序
Target of Action
Fospirate is an organophosphate insecticide that primarily targets acetylcholinesterase (AChE), an enzyme crucial for nerve function in insects, animals, and humans . AChE is responsible for the breakdown of acetylcholine, a neurotransmitter involved in many functions including muscle movement and memory .
Mode of Action
Fospirate acts as a non-systemic insecticide with contact and stomach action . It functions as a cholinesterase inhibitor, blocking the action of AChE . This inhibition leads to an accumulation of acetylcholine in the synapses, causing continuous stimulation of muscles and glands, which can lead to paralysis and death in insects .
Biochemical Pathways
The primary biochemical pathway affected by Fospirate is the cholinergic pathway. By inhibiting AChE, Fospirate disrupts the normal functioning of this pathway, leading to an overstimulation of the nervous system . The exact downstream effects of this disruption can vary, but they generally include excessive salivation, muscle weakness, and ultimately paralysis .
Pharmacokinetics
Like other organophosphates, it is likely that fospirate is readily absorbed and distributed throughout the body, metabolized in the liver, and excreted via the kidneys .
Result of Action
The primary result of Fospirate’s action is the overstimulation of the nervous system due to the accumulation of acetylcholine in the synapses . This overstimulation can lead to a range of symptoms, from excessive salivation and muscle weakness to paralysis and death, particularly in insects targeted by the insecticide .
特性
IUPAC Name |
dimethyl (3,5,6-trichloropyridin-2-yl) phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl3NO4P/c1-13-16(12,14-2)15-7-5(9)3-4(8)6(10)11-7/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCBOKUAJQWDYNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=O)(OC)OC1=NC(=C(C=C1Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl3NO4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6037512 | |
| Record name | Fospirate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6037512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fospirate | |
CAS RN |
5598-52-7 | |
| Record name | Fospirate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5598-52-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fospirate [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005598527 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fospirate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6037512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PHOSPHORIC ACID, DIMETHYL 3,5,6-TRICHLORO-2-PYRIDYL ESTER | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FOSPIRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7DRC4KN503 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



